2,6-bis(1H-pyrazol-1-yl)aniline
Overview
Description
“2,6-bis(1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular formula C12H11N5 . It contains a total of 30 bonds, including 19 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 primary amine (aromatic), and 2 Pyrazole(s) .
Synthesis Analysis
The synthesis of “2,6-bis(1H-pyrazol-1-yl)aniline” has been described in several studies . For instance, one study describes the synthesis of two novel functionalised 2,6-bis (pyrazol-1-yl)pyridine (bpp) ligands .
Molecular Structure Analysis
The molecular structure of “2,6-bis(1H-pyrazol-1-yl)aniline” is characterized by the presence of a six-membered ring and two five-membered rings . The molecule also contains 1 primary amine (aromatic) and 2 Pyrazole(s) .
Chemical Reactions Analysis
“2,6-bis(1H-pyrazol-1-yl)aniline” has been involved in various chemical reactions. For example, it has been used in the formation of supramolecular iron(II) complexes . Another study reported the use of this compound in the oxidation of catechol to o-quinone .
Scientific Research Applications
Catalytic Applications
Recyclable Hydroamination Catalysts : The synthesis of N,N and N,P donor ligands functionalized with aniline for the immobilization on glassy carbon electrodes was explored. These immobilized Rh(I) complexes serve as recyclable catalysts for hydroamination, demonstrating the potential of 2,6-bis(1H-pyrazol-1-yl)aniline derivatives in catalysis applications (Tregubov et al., 2013).
Photophysics and Electroluminescence
Luminescent Tetradentate Bis-cyclometalated Platinum Complexes : A series of compounds including N,N-di(3-(1H-pyrazol-1-yl)phenyl)aniline derivatives were cyclometalated to produce luminescent platinum(II) complexes. These complexes, with their wide span of emission properties, are explored for applications in organic light-emitting diodes (OLEDs), showcasing the role of 2,6-bis(1H-pyrazol-1-yl)aniline derivatives in developing advanced photophysical materials (Vezzu et al., 2010).
Corrosion Inhibition
DFT Study on Bipyrazole Derivatives : Density functional theory (DFT) was employed to study the potential activity of bipyrazole derivatives as corrosion inhibitors. The theoretical insights into their efficiency and reactive sites underscore the practical applications of 2,6-bis(1H-pyrazol-1-yl)aniline derivatives in corrosion protection, which is crucial for industrial maintenance and material longevity (Wang et al., 2006).
Material Synthesis
Synthesis of 3,5-Biscarbamoyl-pyridine Derivatives : An efficient method for synthesizing 3,5-biscarbamoyl-2,6-dimethylpyridine derivatives by reacting anilines with pyrazole-containing compounds demonstrates the versatility of 2,6-bis(1H-pyrazol-1-yl)aniline derivatives in the synthesis of novel materials. These compounds, potentially useful in various fields, highlight the broad applicability of pyrazole derivatives in chemical synthesis (Wang et al., 2011).
Spin-Crossover Materials
Iron(II) Spin-Crossover Metallacycle : The synthesis of bis-[dipyrazolylpyridine] derivatives leading to soluble oligomeric complexes with iron(II) exhibits thermal spin-crossover properties. Such materials are of interest for their potential applications in memory devices, sensors, and displays due to their ability to undergo reversible changes in their magnetic properties (Kershaw Cook et al., 2015).
Future Directions
The future directions for “2,6-bis(1H-pyrazol-1-yl)aniline” research are promising. For instance, one study suggested that this compound could be used to develop molecule-based switching and memory elements . Another study suggested that it could be used as a model for further developments in catalytic processes relating to catecholase activity .
properties
IUPAC Name |
2,6-di(pyrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c13-12-10(16-8-2-6-14-16)4-1-5-11(12)17-9-3-7-15-17/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTNPTLIOLZWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N2C=CC=N2)N)N3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-bis(1H-pyrazol-1-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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